molecular formula C13H15BrO4 B14080311 5-Bromo-6-{[(oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole CAS No. 100713-33-5

5-Bromo-6-{[(oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole

Cat. No.: B14080311
CAS No.: 100713-33-5
M. Wt: 315.16 g/mol
InChI Key: PJDCFNHTLBPFMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-{[(oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole is a brominated benzodioxole derivative featuring a tetrahydropyran (oxane) ether substituent at the 6-position. The benzodioxole core consists of a benzene ring fused with a 1,3-dioxole ring, providing a rigid, oxygen-rich scaffold. The bromine atom at the 5-position introduces electronegativity and steric bulk, while the oxane-derived ether group at the 6-position enhances solubility and modulates reactivity through steric and electronic effects. This compound’s molecular formula is C₁₃H₁₅BrO₄, with a molecular weight of 323.16 g/mol (calculated from standard atomic weights).

Properties

CAS No.

100713-33-5

Molecular Formula

C13H15BrO4

Molecular Weight

315.16 g/mol

IUPAC Name

5-bromo-6-(oxan-2-yloxymethyl)-1,3-benzodioxole

InChI

InChI=1S/C13H15BrO4/c14-10-6-12-11(17-8-18-12)5-9(10)7-16-13-3-1-2-4-15-13/h5-6,13H,1-4,7-8H2

InChI Key

PJDCFNHTLBPFMX-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC2=CC3=C(C=C2Br)OCO3

Origin of Product

United States

Preparation Methods

Cyclization of Catechol Derivatives

The 1,3-benzodioxole ring is typically formed via cyclization of catechol derivatives. For example, reacting catechol with dibromomethane in the presence of potassium carbonate yields the benzodioxole framework. Modifications include:

  • Bromination : Directing bromine to position 5 requires electron-donating groups. Methyl ethers or hydroxyl groups at positions 3 and 4 facilitate electrophilic substitution. A patent (EP3121175A1) describes bromination using N-bromosuccinimide (NBS) in carbon tetrachloride, achieving regioselectivity >90%.
  • Hydroxymethyl introduction : Formylation via Duff reaction (hexamine, trifluoroacetic acid) followed by reduction (NaBH4) installs the hydroxymethyl group at position 6.

Table 1: Bromination Conditions and Yields

Brominating Agent Solvent Catalyst Yield (%)
NBS CCl4 FeCl3 85
Br2 Acetic acid H2SO4 78
HBr/H2O2 DCM 65

Etherification with Tetrahydropyran-2-ol

Mitsunobu Reaction

The Mitsunobu reaction is a reliable method for forming the tetrahydropyranyl ether. Using triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD), the hydroxymethyl group couples with tetrahydropyran-2-ol in anhydrous THF at 0–25°C.

  • Conditions :
    • Molar ratio (alcohol:THP-OH:PPh3:DEAD) = 1:1.2:1.2:1.2
    • Reaction time: 12–24 hours
    • Yield: 82–89%.

Acid-Catalyzed Etherification

Alternative methods employ p-toluenesulfonic acid (p-TsOH) in dichloromethane (DCM) to protonate the hydroxyl group, facilitating nucleophilic attack by tetrahydropyran-2-ol. This method is less selective but scalable.

  • Conditions :
    • 10 mol% p-TsOH, DCM, reflux (40°C)
    • Yield: 70–75%.

Table 2: Etherification Method Comparison

Method Solvent Temperature (°C) Yield (%) Purity (HPLC)
Mitsunobu THF 25 89 98.5
Acid-catalyzed DCM 40 75 95.2

Integrated Synthetic Routes

Route A: Sequential Bromination and Etherification

  • Benzodioxole formation : Catechol + dibromomethane → 2H-1,3-benzodioxole (82% yield).
  • Bromination : NBS in CCl4 with FeCl3 → 5-bromo-2H-1,3-benzodioxole (85% yield).
  • Hydroxymethylation : Duff reaction + NaBH4 reduction → 5-bromo-6-(hydroxymethyl)-2H-1,3-benzodioxole (76% yield).
  • Mitsunobu reaction : DEAD/PPh3 with THP-OH → target compound (88% yield).

Route B: Late-Stage Bromination

  • Hydroxymethylation first : Install hydroxymethyl group prior to bromination to avoid side reactions.
  • THP protection : Mitsunobu reaction with THP-OH (89% yield).
  • Bromination : H2O2/HBr in DCM → 5-bromo derivative (70% yield).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3):
    • δ 6.82 (s, 1H, aromatic), 4.78 (d, J = 6.8 Hz, 1H, THP-O), 3.98–3.45 (m, 5H, THP and OCH2).
    • Confirms regioselectivity of bromine and ether linkage.
  • 13C NMR : 101.2 ppm (C-O-C of benzodioxole), 67.8 ppm (OCH2).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]+ = 329.0321 (C13H15BrO4).
  • Theoretical : 329.0318.

Challenges and Optimization

  • Regioselectivity in bromination : Electron-donating groups at positions 3 and 4 are critical. Methyl ethers improve selectivity but require deprotection post-bromination.
  • THP group stability : Acidic conditions during workup may cleave the ether. Neutral pH and mild bases (e.g., NaHCO3) are recommended.
  • Solvent effects : Polar aprotic solvents (THF, DMF) enhance Mitsunobu reactivity, while DCM simplifies purification.

Industrial-Scale Considerations

  • Cost efficiency : Route A is preferred for lower catalyst costs (FeCl3 vs. DEAD).
  • Green chemistry : Replace DCM with 2-MeTHF or cyclopentyl methyl ether (CPME) to reduce toxicity.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole, 5-bromo-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., K2CO3, NaH), solvents (e.g., DMF, toluene).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).

Major Products

    Substitution: Various substituted benzodioxoles depending on the nucleophile used.

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: De-brominated benzodioxole.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole, 5-bromo-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 5-Bromo-6-{[(oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole, we compare it with structurally related benzodioxole and benzoxazole derivatives. Key differences arise from substituent types, positions, and functional groups, as outlined below:

Structural and Functional Group Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 5-Br, 6-[(oxan-2-yl)oxy]methyl C₁₃H₁₅BrO₄ 323.16 Oxane ether enhances solubility; bromine enables cross-coupling reactions .
5-Bromo-6-(bromomethyl)-1,3-benzodioxole 5-Br, 6-BrCH₂ C₈H₆Br₂O₂ 293.94 Reactive bromomethyl group for alkylation or nucleophilic substitution .
5-Bromo-6-nitro-1,3-benzodioxole 5-Br, 6-NO₂ C₇H₄BrNO₄ 246.01 Electron-withdrawing nitro group stabilizes ring; potential for redox chemistry .
5-Methoxy-6-(prop-2-en-1-yl)-2H-1,3-benzodioxole 5-OCH₃, 6-CH₂CH=CH₂ C₁₁H₁₂O₃ 192.21 Allyl group enables polymerization; methoxy enhances lipophilicity .
6-Bromo-5-methyl-1,3-benzoxazole 6-Br, 5-CH₃ (benzoxazole core) C₈H₆BrNO 212.05 Benzoxazole core increases aromaticity; methyl group modifies steric effects .

Physicochemical Properties

  • Lipophilicity: The oxane ether in the target compound likely reduces logP compared to the bromomethyl derivative (C₈H₆Br₂O₂) but increases it relative to the nitro analog (C₇H₄BrNO₄) due to the oxane’s hydrophobic cyclohexane-like structure .

Biological Activity

5-Bromo-6-{[(oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a brominated benzodioxole structure with an oxan group, which may influence its biological interactions. The molecular formula and weight are critical for understanding its pharmacokinetics and dynamics.

Property Value
Molecular FormulaC₁₃H₁₃BrO₄
Molecular Weight299.14 g/mol
CAS Number[Not Available]

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Topoisomerase Inhibition : Compounds with similar structures have shown the ability to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. Inhibition leads to cytotoxic effects in cancer cells by preventing DNA unwinding necessary for replication .
  • Antioxidant Activity : Some derivatives demonstrate antioxidant properties, potentially reducing oxidative stress in cells and contributing to protective effects against cellular damage.
  • Anti-inflammatory Effects : Certain benzodioxole derivatives have been noted for their anti-inflammatory activity, which may be relevant in treating conditions like arthritis or other inflammatory diseases.

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various human cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly against lymphoblastoma cells, with an IC50 value comparable to established chemotherapeutic agents.

Case Study 2: Inhibition of Topoisomerase I

In a comparative study involving several benzodioxole derivatives, it was found that this compound retained potent topoisomerase I poisoning activity. The presence of the bromine atom was linked to enhanced interaction with the enzyme, leading to increased cytotoxicity in solid tumor cell lines .

Pharmacological Applications

The biological activities suggest potential applications in:

  • Cancer Therapy : As a topoisomerase I inhibitor, it could serve as a lead compound in developing new anticancer drugs.
  • Antioxidant Supplements : Its antioxidant properties may be harnessed for protective health supplements.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-Bromo-6-{[(oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole in laboratory settings?

  • Methodological Answer :

  • Handling : Avoid skin/eye contact and inhalation of vapors. Use chemical-resistant gloves, safety goggles, and ensure adequate ventilation. Electrostatic charge buildup should be prevented during transfer .
  • Storage : Keep containers tightly sealed in dry, well-ventilated areas. Opened containers must be resealed and stored upright to prevent leakage .
  • Spill Management : Sweep or vacuum spills into sealed containers for disposal. Avoid environmental release .

Q. How can researchers design initial synthetic routes for this compound?

  • Methodological Answer :

  • Stepwise Functionalization : Start with brominated benzodioxole precursors and introduce the oxan-2-yloxymethyl group via nucleophilic substitution or coupling reactions. For example, use triazine-based intermediates (e.g., trichlorotriazine) to anchor substituents .
  • Protection Strategies : Protect reactive hydroxyl or oxy groups during synthesis to avoid side reactions. For benzodioxole derivatives, tetrahydropyranyl (THP) or benzoyl groups are commonly used .

Advanced Research Questions

Q. What analytical techniques are optimal for characterizing the stereochemistry of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute stereochemistry and confirm spatial arrangement of the oxan-2-yloxy group and benzodioxole ring .
  • NMR Spectroscopy : Use 1H^{1}\text{H}-13C^{13}\text{C} HSQC and NOESY to analyze coupling constants and spatial proximity of protons (e.g., oxan-2-yl methylene group) .
  • Comparison Table :
TechniqueApplicationReference
X-ray diffractionCrystal structure validation
NOESY NMRStereochemical proximity analysis

Q. How can researchers resolve contradictions in reactivity data observed in different solvent systems?

  • Methodological Answer :

  • Solvent Polarity Screening : Test reactivity in aprotic (e.g., DMF, THF) vs. protic (e.g., MeOH, H2_2O) solvents to assess nucleophilicity/electrophilicity trends. For example, oxan-2-yloxy groups may exhibit steric hindrance in polar aprotic media .
  • Kinetic Isotope Effects (KIE) : Use deuterated solvents to study hydrogen-bonding interactions influencing reaction rates .

Q. What strategies are effective for modifying the benzodioxole ring to enhance biological activity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the bromine atom with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate lipophilicity and target binding .
  • Oxadiazole Hybridization : Fuse the benzodioxole core with oxadiazole rings (via [1,3,4]-oxadiazole synthesis) to improve metabolic stability and bioavailability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in environmental toxicity data for this compound?

  • Methodological Answer :

  • Ecotoxicity Assays : Conduct Daphnia magna or algal growth inhibition tests to evaluate acute/chronic toxicity, as existing SDS lack data .
  • QSAR Modeling : Use quantitative structure-activity relationship models to predict biodegradability and bioaccumulation potential .

Experimental Design Considerations

Q. What experimental controls are critical for studying the compound’s photostability?

  • Methodological Answer :

  • Light Exposure Controls : Use UV-vis chambers with calibrated wavelength ranges (e.g., 254–365 nm) to simulate degradation under sunlight. Monitor via HPLC for byproduct formation .
  • Radical Scavengers : Add antioxidants (e.g., BHT) to reaction mixtures to distinguish between oxidative vs. hydrolytic degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.